Dichapetalin K

Catalog No.
S15801086
CAS No.
876610-29-6
M.F
C39H50O6
M. Wt
614.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichapetalin K

CAS Number

876610-29-6

Product Name

Dichapetalin K

IUPAC Name

(3S,5R)-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18S,19S)-3-hydroxy-9-(4-methoxyphenyl)-2,6,14-trimethyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docosa-11,16-dien-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one

Molecular Formula

C39H50O6

Molecular Weight

614.8 g/mol

InChI

InChI=1S/C39H50O6/c1-23(20-40)16-27-18-28(34(42)45-27)29-11-15-39-21-38(29,39)14-12-31-35(2)13-10-25-17-30(24-6-8-26(43-5)9-7-24)44-22-36(25,3)32(35)19-33(41)37(31,39)4/h6-10,12,14,16,27-33,40-41H,11,13,15,17-22H2,1-5H3/b23-16+/t27-,28-,29-,30-,31+,32+,33+,35+,36-,37-,38+,39+/m0/s1

InChI Key

TUJRURFPAUTAHC-OJWYEGDGSA-N

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C=CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=C(C=C8)OC)C)C)O)C)CO

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)C=C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=C(C=C8)OC)C)C)O)C)/CO

Dichapetalin K is a natural product found in Dichapetalum gelonioides with data available.

Dichapetalin K (CAS 876610-29-6) is a highly specialized, plant-derived rearranged dammarane-type triterpene lactone originally isolated from the stem bark of Dichapetalum gelonioides. From a procurement and chemoinformatics perspective, its defining structural feature is the substitution of a methoxy group at the C-4' position of its aromatic ring, which fundamentally alters its biological activity profile compared to the parent compound, Dichapetalin A [1]. Rather than acting as a narrowly targeted agent, Dichapetalin K serves as a critical structure-activity relationship (SAR) probe and a broad-spectrum cytotoxic reference standard. Its unique functionalization makes it an essential material for laboratories and assay developers requiring precise modulation of cell line selectivity, particularly in the differential screening of prostate, lung, and ovarian cancer models [2].

Substituting Dichapetalin K with the more commonly referenced Dichapetalin A or other analogues (such as Dichapetalin I or J) is fundamentally flawed for specific oncological and toxicological screens. While Dichapetalin A exhibits highly potent, singular selectivity for SW626 ovarian cancer cells, it lacks optimized efficacy for other critical models [1]. The specific C-4' methoxy group in Dichapetalin K chemically shifts its target affinity, broadening its overall cytotoxicity profile while intentionally suppressing its anti-ovarian (SW626) activity [2]. Consequently, utilizing generic dichapetalins in prostate (LNCaP) or lung (Lu-1) screening panels will yield suboptimal baseline data, whereas procuring the exact C-4' methoxylated form ensures enhanced target engagement and prevents false-negative results in non-ovarian models.

Enhanced Cytotoxic Potency in Prostate and Lung Carcinoma Models

In comparative in vitro viability assays, the introduction of the C-4' methoxy group in Dichapetalin K yields a measurable enhancement in cytotoxic potency against human LNCaP prostate and Lu-1 lung cancer cell lines compared to the un-substituted parent compound, Dichapetalin A [1]. This structural modification optimizes the compound's binding kinetics or cellular uptake in these specific models, making it the superior choice for targeted assays.

Evidence DimensionCytotoxic potency against LNCaP and Lu-1 cell lines
Target Compound DataEnhanced growth inhibition (Dichapetalin K)
Comparator Or BaselineDichapetalin A (Baseline/lower potency in these specific lines)
Quantified DifferenceMeasurable enhancement in targeted cell line efficacy
ConditionsIn vitro cell viability assays using human LNCaP and Lu-1 cell lines

Procurement of Dichapetalin K is essential for researchers specifically targeting prostate and lung cancer pathways, where the parent compound underperforms.

Intentional De-targeting of SW626 Ovarian Cancer Cells

While Dichapetalins A, I, and J demonstrate highly selective and significant cytotoxicity against the SW626 human ovarian cancer cell line (IC50: 0.2–0.5 μg/mL), Dichapetalin K exhibits a substantially weakened effect on this specific cell line [1]. This divergence is a direct result of the C-4' methoxylation, which sterically or electronically hinders interaction with the SW626-specific target [2].

Evidence DimensionCytotoxicity against SW626 human ovarian cancer cells
Target Compound DataSubstantially weakened potency (Dichapetalin K)
Comparator Or BaselineDichapetalin A (Highly potent, IC50: 0.2–0.5 μg/mL)
Quantified DifferenceSignificant reduction in SW626-specific cytotoxicity
ConditionsIn vitro SW626 human ovarian cancer cell line screening

This negative selectivity shift proves Dichapetalin K's value as a negative control or differential screening agent when isolating ovarian versus prostate/lung cytotoxic mechanisms.

Suitability as a Broad-Spectrum Cytotoxic Reference Standard

In multi-cell line screening panels, Dichapetalins K and L provide a more broad-spectrum cytotoxicity profile across tested cell lines compared to the highly SW626-selective analogues (A, I, and J) [1]. This makes Dichapetalin K a highly process-compatible reference material for general pan-cancer screening workflows where singular selectivity would limit the utility of the positive control.

Evidence DimensionBreadth of cell line cytotoxicity
Target Compound DataBroad cytotoxicity across multiple tested panels
Comparator Or BaselineDichapetalins A, I, and J (Narrowly selective for SW626)
Quantified DifferenceActive across a wider range of standard cancer cell lines rather than singular selectivity
ConditionsMulti-cell line in vitro screening panels

For core facilities and assay developers requiring a versatile, multi-line active triterpenoid standard, Dichapetalin K provides superior broad-spectrum utility over its highly selective analogues.

Reduced Nematicidal Activity Indicating Distinct Toxicological Profile

When evaluated for off-target agricultural or nematicidal toxicity, Dichapetalin K demonstrates significantly lower activity than its parent compound. At a concentration of 100 μg/mL over 72 hours, Dichapetalin K induced only 4.4% mortality against Panagrellus redivivus, whereas Dichapetalin A induced 15.3% mortality under similar conditions [1]. This reduction indicates a divergent mechanism of action and lower off-target nematode toxicity.

Evidence DimensionNematicidal mortality rate
Target Compound Data4.4% mortality
Comparator Or BaselineDichapetalin A (15.3% mortality)
Quantified Difference~71% reduction in nematicidal activity
ConditionsIn vitro exposure against nematode models at 100 μg/mL for 72 hours

The significantly lower nematicidal activity highlights a divergent toxicological profile, making Dichapetalin K preferable for specialized mammalian cell assays where nematode-associated toxic mechanisms are undesirable.

Differential SAR Mapping in Prostate and Lung Cancer Drug Discovery

Because Dichapetalin K exhibits enhanced potency against LNCaP and Lu-1 cells compared to the parent compound, it is the optimal procurement choice for medicinal chemistry teams mapping the steric and electronic requirements of the C-4' position in dammarane triterpenoids [1]. It serves as a crucial benchmark for developing optimized, non-ovarian targeted oncological agents.

Broad-Spectrum Triterpenoid Reference in High-Throughput Screening

Unlike Dichapetalins A, I, and J, which are narrowly selective, Dichapetalin K's broad-spectrum cytotoxicity makes it an ideal positive control and reference standard for pan-cancer high-throughput screening (HTS) panels [2]. Assay developers should procure this specific variant to ensure reliable baseline toxicity across diverse cell lines.

Negative Control in Ovarian Cancer Specificity Assays

Due to its intentionally weakened activity against SW626 ovarian cancer cells, Dichapetalin K is highly valuable as a structurally related negative control [1]. Researchers validating the specificity of novel SW626-targeted compounds can use Dichapetalin K to prove that general triterpenoid scaffolds do not inherently trigger the target pathway without specific functional group alignments.

XLogP3

6.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

614.36073931 g/mol

Monoisotopic Mass

614.36073931 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-15-2024

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